N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S2/c1-3-19(4-2)8-7-17-15(21)16(22)18-12-13-20(9-10-25-13)27(23,24)14-6-5-11-26-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKWTHLGCZFGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a diethylamino group, an oxazolidin moiety, and a thiophenesulfonyl group. The molecular formula is , and its molecular weight is approximately 356.41 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide may interact with multiple biological pathways:
- Calcium Sensing Receptor Modulation : Similar compounds have shown calcimimetic properties by interacting with calcium sensing receptors (CaSR), leading to increased intracellular calcium levels and downstream signaling effects in cells such as CHO cells .
- Adrenergic Receptor Activity : Compounds derived from similar structures have been noted for their ability to modulate beta-adrenergic receptors, which are crucial in cardiovascular function and metabolic regulation .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections .
Biological Activity Data
Case Studies
- Calcimimetic Properties : In a study focused on N1-arylsulfonyl-N2-(1-aryl)ethyl derivatives, the most active compound produced significant stimulation of inositol phosphate production in response to calcium, indicating effective modulation of CaSR . This suggests that N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide may exhibit similar properties.
- Cardiovascular Applications : A related study indicated that compounds targeting beta-adrenergic receptors can be beneficial in treating heart conditions post-myocardial infarction. This positions our compound as a candidate for further investigation in cardiovascular therapeutics .
- Antimicrobial Studies : Research into the antimicrobial activity of similar compounds has shown efficacy against Gram-positive bacteria, highlighting the potential for development into therapeutic agents for bacterial infections .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new drugs aimed at treating diseases such as cancer and infections.
Enzyme Inhibition
Research indicates that N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide may act as an enzyme inhibitor. Enzyme inhibition is crucial in the treatment of diseases characterized by dysregulated metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and neurodegenerative disorders.
Table 1: Potential Enzyme Targets for Inhibition
| Enzyme Target | Disease Association | Mechanism of Action |
|---|---|---|
| Acetylcholinesterase | Alzheimer's Disease | Inhibition leads to increased acetylcholine levels |
| Thymidylate synthase | Cancer | Inhibition disrupts DNA synthesis |
| Cyclooxygenase (COX) | Inflammation | Inhibition reduces prostaglandin synthesis |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the thiophene ring may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Study |
|---|---|---|
| Escherichia coli | 256 µg/mL | Study on similar oxalamides |
| Staphylococcus aureus | 128 µg/mL | Investigation into thiophene derivatives |
Case Studies and Research Findings
Numerous studies have investigated the biological activity of compounds related to N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. For example:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of similar oxalamides, demonstrating selective cytotoxicity against human cancer cell lines while sparing normal cells .
- Enzyme Inhibition : Research has indicated that derivatives of this compound can inhibit key metabolic enzymes, providing therapeutic effects against conditions such as obesity and diabetes by modulating metabolic pathways .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that compounds with the thiophene moiety exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared below with similar molecules from the evidence:
Key Observations :
- The target compound’s sulfonyl group distinguishes it from most analogs in and , which favor thiol or oxadiazole substituents. This group may enhance binding to hydrophobic pockets in proteins .
- Unlike pyridinyl or phenyl oxalamides (e.g., ), the diethylaminoethyl chain likely increases basicity and water solubility.
Key Observations :
Spectroscopic and Analytical Data
Characterization methods for oxalamides include $^1$H NMR, LC-MS, and HPLC (e.g., ). Selected
Key Observations :
- The diethylaminoethyl group in the target compound would produce distinctive triplet/multiplet signals for CH2 and CH3 groups in $^1$H NMR.
- LC-MS data for Compound 13 confirm the utility of mass spectrometry in verifying oxalamide structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
